molecular formula C19H18ClN3O3S B2481473 2-(4-Chlorophenoxy)-2-methyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one CAS No. 1325687-24-8

2-(4-Chlorophenoxy)-2-methyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one

Cat. No. B2481473
CAS RN: 1325687-24-8
M. Wt: 403.88
InChI Key: PPGIXPYQQLGNEQ-UHFFFAOYSA-N
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Description

The compound under discussion is part of a broader class of chemicals known for their potential biological activities, including antimicrobial and anticancer properties. The presence of a thiophene ring, an oxadiazole moiety, and a β-lactam ring (azetidine) suggests a potential for significant biological activity, a common focus in medicinal chemistry for the development of new therapeutic agents.

Synthesis Analysis

Synthesis of complex molecules like this often involves multi-step reactions, starting from basic aromatic compounds and building up the molecular complexity through various functional group transformations. The synthesis pathway likely involves the formation of the 1,2,4-oxadiazole ring, followed by the introduction of the azetidine ring and subsequent attachment of the 4-chlorophenoxy and thiophene fragments. These processes often require conditions such as controlled temperatures, specific catalysts, and protective group strategies to ensure the correct structural assembly and functional group integrity (Sápi et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds in this class typically features planar and non-planar sections, influenced by the presence of aromatic systems and heterocyclic rings. Crystallography and spectroscopic methods (e.g., NMR, IR, and X-ray diffraction) are essential tools for elucidating the precise geometric configuration, confirming the presence of key functional groups, and determining the overall conformation of the molecule. These structural insights are crucial for understanding the compound's chemical reactivity and biological interactions (Sharma et al., 2017).

Scientific Research Applications

Antimicrobial Properties

  • 2-(4-Chlorophenoxy)-2-methyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one and its derivatives exhibit significant antimicrobial properties. A study by Patel and Patel (2017) synthesized analogs with antimicrobial activity against bacterial strains like Escherichia coli and fungal species like Candida albicans (Patel & Patel, 2017).
  • Similar compounds have been noted for their antibacterial activity against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes, as observed in a study by Sreeramulu and Ashokgajapathiraju (2014) (Sreeramulu & Ashokgajapathiraju, 2014).

Synthesis and Characterization

  • A study by Sápi et al. (1997) focused on the synthesis and base-catalyzed ring transformation of similar compounds, providing insights into the chemical properties and structural transformations of these derivatives (Sápi et al., 1997).

Potential Anticancer Properties

  • Zhang et al. (2005) identified a derivative with similar structural features as a novel apoptosis inducer, with activity against several breast and colorectal cancer cell lines. This highlights its potential as an anticancer agent (Zhang et al., 2005).

Anti-inflammatory and Analgesic Properties

  • Compounds related to this compound have been reported to possess anti-inflammatory and analgesic properties. For example, Husain et al. (2009) synthesized a series of derivatives and evaluated their actions, revealing potent anti-inflammatory activity (Husain et al., 2009).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-19(2,25-14-7-5-13(20)6-8-14)18(24)23-10-12(11-23)17-21-16(22-26-17)15-4-3-9-27-15/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGIXPYQQLGNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CS3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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